molecular formula C15H12O3 B142797 Methyl 2-(4-formylphenyl)benzoate CAS No. 144291-47-4

Methyl 2-(4-formylphenyl)benzoate

Cat. No. B142797
CAS RN: 144291-47-4
M. Wt: 240.25 g/mol
InChI Key: MNUSHZDUHWBMSZ-UHFFFAOYSA-N
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Description

“Methyl 2-(4-formylphenyl)benzoate” is a chemical compound with the molecular formula C15H12O3 . It is also known as “4-(2-Methoxycarbonyl-phenyl)-Benzaldehyde”, “2-(4-formylphenyl)benzoic acid methyl ester”, and "methyl 4’-formylbiphenyl-2-carboxylate" .


Synthesis Analysis

“Methyl 2-(4-formylphenyl)benzoate” can be synthesized through various methods. One such method involves the direct esterification of 2-formylbenzoic acid . This process can be carried out using various organic solvents such as acetone and CH3CN in basic conditions, with yields ranging from 70-100% .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-formylphenyl)benzoate” consists of 15 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 240.254 Da .


Chemical Reactions Analysis

“Methyl 2-(4-formylphenyl)benzoate” can participate in various chemical reactions. For instance, it can undergo ester hydrolysis under acidic or basic conditions . It can also react with a Grignard reagent to produce 3-phenyl-3-pentanol .


Physical And Chemical Properties Analysis

“Methyl 2-(4-formylphenyl)benzoate” is a solid compound . It has a melting point range of 112-116 °C . The compound’s empirical formula is C15H12O3 .

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 2-(4-formylphenyl)benzoate: serves as a versatile precursor in the synthesis of various pharmaceutical compounds. Its ester and formyl functional groups are reactive, making it suitable for the formation of new compounds with potential as drug candidates. It’s particularly used in the synthesis of derivatives that interact with different receptors, aiding in the discovery of new drugs .

Antifungal Applications

This compound exhibits antifungal properties, which makes it a valuable starting material for the development of antifungal agents. By manipulating its functional groups, researchers can synthesize new molecules that target fungal infections .

Antihypertensive Agents

The bioactive nature of Methyl 2-(4-formylphenyl)benzoate allows for its use in creating antihypertensive agents. These are crucial for managing blood pressure and treating conditions like hypertension .

Anticancer Research

Its application in anticancer research is significant due to its ability to be a precursor for compounds with anticancer activities. Researchers leverage its structure to develop new molecules that could potentially inhibit cancer cell growth .

Antibacterial Agents

The compound has been utilized as a precursor for constructing heterocyclic scaffolds with antibacterial activity. New series of thiazole and thiazolidinone derivatives containing the phenyl benzoate moiety have shown promising results against various bacterial strains .

Organic Synthesis Scaffold

As an active scaffold, Methyl 2-(4-formylphenyl)benzoate is an important structure for the preparation of bioactive molecules. It’s a raw material in the preparation of medical products and is involved in multistep reactions such as Ugi-reaction and tetrazole photoclick reaction .

Safety and Hazards

“Methyl 2-(4-formylphenyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

“Methyl 2-(4-formylphenyl)benzoate” is a useful reagent for organic synthesis and can be used in a variety of laboratory experiments. It is a versatile substrate that can be used as a raw material for the preparation of medical products . Therefore, it holds potential for future research and applications in the field of organic synthesis and pharmaceuticals.

properties

IUPAC Name

methyl 2-(4-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUSHZDUHWBMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401947
Record name methyl 2-(4-formylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-formylphenyl)benzoate

CAS RN

144291-47-4
Record name methyl 2-(4-formylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(4-formylphenyl)benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Using essentially the same procedure used in reference example 97b except using methyl 2-iodo-benzoate as substrate in place of methyl 3-bromo-benzoate. MS (EI) m/z 240 (M)+.
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Synthesis routes and methods II

Procedure details

To a solution of 4-formylphenylboric acid (6.7 g) in N,N-dimethylformamide (100 ml) were added 2-bromobenzoic acid methyl ester (6.5 g), tetrakis(triphenylphosphine)palladium [Pd(PPh3)4] (1.0 g) and tripotassium phosphate (23 g). The reaction mixture was stirred for 5 hours at 75° C. The reaction mixture was filtrated and concentrated. To the residue were added 1N hydrochloric acid and ethyl acetate, and the mixture was concentrated. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=9:1) to give the title compound (4.1 g) having the following physical data.
Name
4-formylphenylboric acid
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6.7 g
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6.5 g
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23 g
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100 mL
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1 g
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Synthesis routes and methods III

Procedure details

2-Nitropropane (7.7 ml) and compound C (20.0 g) were added to a solution of sodium (1.52 ) in ethanol (80 ml) and the solution was heated under reflux for 5 hours. Volatile material was removed by evaporation and the residue was partitioned between ether (300 ml) and water (300 ml). The organic phase was separated, washed with saturated sodium chloride solution and dried (MgSO4). The solvent was removed by evaporation and the residue was purified by flash chromatography, eluting with a mixture of ethyl acetate and hexane (1:9 v/v gradually changing to 1:1 v/v), to give methyl 4'-formylbiphenyl-2-carboxylate (D) (10.2 g) as a waxy solid; NMR (d6 -DMSO): 3.6(s,3H), 7.45-7.6(m,4H), 7.7(d of t, 1H), 7.85(d of d, 1H), 7.95(d,2H), 10.05(s,1H).
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7.7 mL
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20 g
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80 mL
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